Cas no 2137777-37-6 (rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine)

rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine structure
2137777-37-6 structure
商品名:rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine
CAS番号:2137777-37-6
MF:C13H26N2O
メガワット:226.358343601227
CID:6253185
PubChem ID:94899678

rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine 化学的及び物理的性質

名前と識別子

    • EN300-715305
    • 2137777-37-6
    • rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine
    • インチ: 1S/C13H26N2O/c1-13(2)5-7-15(8-6-13)10-12-4-3-11(9-14)16-12/h11-12H,3-10,14H2,1-2H3/t11-,12+/m1/s1
    • InChIKey: CMDNDWNTUKPWML-NEPJUHHUSA-N
    • ほほえんだ: O1[C@@H](CN)CC[C@H]1CN1CCC(C)(C)CC1

計算された属性

  • せいみつぶんしりょう: 226.204513457g/mol
  • どういたいしつりょう: 226.204513457g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38.5Ų

rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-715305-1.0g
rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine
2137777-37-6
1g
$0.0 2023-06-07

rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine 関連文献

rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamineに関する追加情報

Research Briefing on rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine (CAS: 2137777-37-6)

In recent years, the compound rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine (CAS: 2137777-37-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The compound's stereochemistry, particularly the (2R,5S) configuration, plays a critical role in its biological activity, making it a subject of extensive investigation.

The primary focus of current research revolves around the compound's mechanism of action and its interactions with biological targets. Recent studies have highlighted its affinity for specific receptors in the central nervous system, suggesting potential applications in neurological disorders. The presence of the 4,4-dimethylpiperidin-1-yl moiety enhances its lipophilicity, thereby improving its blood-brain barrier permeability, a crucial factor for CNS-targeted therapeutics.

Synthetic approaches to rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine have been refined to achieve higher yields and enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized asymmetric synthesis route, employing chiral auxiliaries to control the stereochemistry at the 2 and 5 positions. This advancement addresses previous challenges in obtaining the desired stereoisomer in sufficient quantities for preclinical studies.

Pharmacological evaluations have demonstrated that this compound exhibits a unique dual-action profile. In vitro assays reveal moderate inhibition of monoamine transporters while showing selective agonism at certain G-protein coupled receptors. This multifaceted activity profile has sparked interest in its potential as a novel therapeutic agent for complex psychiatric conditions where single-target approaches have shown limited efficacy.

Recent preclinical studies in animal models have provided encouraging results regarding the compound's safety profile and pharmacokinetic properties. The oxolane (tetrahydrofuran) ring in the structure contributes to metabolic stability, as evidenced by extended half-life measurements in rodent studies. However, researchers note that species differences in metabolism necessitate careful interpretation of these findings for human translation.

Structural-activity relationship (SAR) studies have identified key modifications that can enhance target selectivity while minimizing off-target effects. The 4,4-dimethylpiperidine substitution appears crucial for maintaining the desired pharmacological profile, with even minor alterations leading to significant changes in receptor binding affinity. These findings, published in recent patent applications, suggest ongoing optimization efforts in both academic and industrial settings.

Emerging computational studies utilizing molecular docking and dynamics simulations have provided atomic-level insights into the compound's binding modes. These in silico approaches, combined with cryo-EM structures of target proteins, are facilitating the rational design of next-generation derivatives with improved properties. The unique conformational flexibility of the oxolan-2-yl methanamine scaffold appears to enable adaptation to different binding pockets.

As research progresses, the compound's potential applications are expanding beyond initial neurological indications. Recent screening efforts have identified activity against certain kinase targets, opening possibilities for oncology applications. However, researchers caution that these preliminary findings require extensive validation before considering clinical development in new therapeutic areas.

The current status of rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine research suggests it represents a promising scaffold for further development. With multiple research groups and pharmaceutical companies actively investigating this chemical space, we anticipate significant advancements in understanding its full therapeutic potential in the coming years. Future directions likely include comprehensive toxicology studies, formulation optimization, and potentially, early-phase clinical trials for prioritized indications.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd